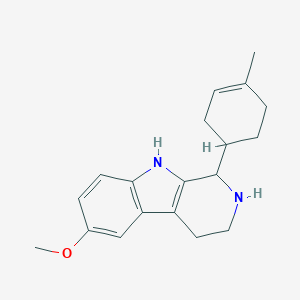![molecular formula C20H18N2OS B282749 N-(4-methylphenyl)-4-[(pyridin-2-ylsulfanyl)methyl]benzamide](/img/structure/B282749.png)
N-(4-methylphenyl)-4-[(pyridin-2-ylsulfanyl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylphenyl)-4-[(pyridin-2-ylsulfanyl)methyl]benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound is commonly referred to as MMB or MMB-2201 and belongs to the class of synthetic cannabinoids. Synthetic cannabinoids are compounds that are designed to mimic the effects of naturally occurring cannabinoids such as THC found in marijuana. MMB-2201 has gained significant attention due to its potential therapeutic applications in treating a variety of medical conditions.
Mécanisme D'action
The mechanism of action of MMB-2201 is not fully understood. However, it is believed to act on the endocannabinoid system in the body. The endocannabinoid system is a complex system of receptors and neurotransmitters that help regulate a variety of physiological processes such as pain, mood, and appetite. MMB-2201 is believed to bind to these receptors and activate them, leading to a variety of physiological effects.
Biochemical and Physiological Effects:
MMB-2201 has been shown to have a variety of biochemical and physiological effects. The compound has been shown to have analgesic properties, meaning it can help reduce pain. Additionally, MMB-2201 has been shown to have anxiolytic properties, meaning it can help reduce anxiety. The compound has also been shown to have anti-inflammatory properties, which could make it useful in treating a variety of medical conditions.
Avantages Et Limitations Des Expériences En Laboratoire
MMB-2201 has several advantages and limitations for lab experiments. One advantage is that it is a synthetic compound, meaning it can be easily synthesized in the lab. Additionally, MMB-2201 has been extensively studied, meaning there is a wealth of scientific literature available on its properties and potential applications. However, one limitation is that the compound is not yet approved for human use, meaning it cannot be used in clinical trials.
Orientations Futures
There are several future directions for research on MMB-2201. One area of research could focus on further elucidating the compound's mechanism of action. Additionally, research could focus on identifying potential medical conditions that MMB-2201 could be used to treat. Finally, research could focus on optimizing the synthesis method for MMB-2201 to make it more efficient and cost-effective.
Méthodes De Synthèse
MMB-2201 is synthesized through a complex chemical process that involves multiple steps. The synthesis method involves the use of various chemicals and reagents such as pyridine, 4-methylbenzoyl chloride, and thioanisole. The process requires strict adherence to safety protocols and requires specialized equipment and expertise.
Applications De Recherche Scientifique
MMB-2201 has been extensively studied for its potential applications in scientific research. The compound has been shown to have a variety of potential therapeutic applications in treating medical conditions such as chronic pain, anxiety, and depression. Additionally, MMB-2201 has been studied for its potential use in cancer treatment and as an anti-inflammatory agent.
Propriétés
Formule moléculaire |
C20H18N2OS |
|---|---|
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
N-(4-methylphenyl)-4-(pyridin-2-ylsulfanylmethyl)benzamide |
InChI |
InChI=1S/C20H18N2OS/c1-15-5-11-18(12-6-15)22-20(23)17-9-7-16(8-10-17)14-24-19-4-2-3-13-21-19/h2-13H,14H2,1H3,(H,22,23) |
Clé InChI |
AFRWEHUTHUXESS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CSC3=CC=CC=N3 |
SMILES canonique |
CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CSC3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(4-chlorophenyl)-2-(tetrahydro-2-furanylmethyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5',1':6,1]pyrido[3,4-b]indol-1-one](/img/structure/B282666.png)

![Ethyl 4-[3-(ethoxymethyl)-4-methoxyphenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282669.png)
![Ethyl 4-{3-[(2,6-dimethylphenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282670.png)
![Ethyl 4-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282671.png)
![ethyl 4-[3-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)-4-methoxyphenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282672.png)
![Ethyl 4-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282675.png)
![Ethyl 4-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282676.png)
![Ethyl 4-{3-[(2-fluorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282681.png)
![Ethyl 4-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282682.png)
![4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B282685.png)
![5-{[2-(4-Benzyl-1-piperazinyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B282686.png)
![N-(5-chloro-2-methylphenyl)-4-[(pyridin-2-ylsulfanyl)methyl]benzamide](/img/structure/B282689.png)
![4-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B282690.png)